(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
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Description
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H19N5O3S2 and its molecular weight is 393.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activities
A study focused on the synthesis and antibacterial activities of thiadiazole derivatives, which included compounds structurally related to the specified chemical, demonstrated their effectiveness against various bacterial strains such as B. subtilis, S. aureus, and E. coli. The compounds' structures were confirmed using spectral analyses, and their antibacterial properties were systematically evaluated, highlighting the potential of thiadiazole compounds in developing new antibacterial agents (Zhang et al., 2010).
Synthesis Methods and Structural Exploration
Another research explored various methods for preparing thiadiazole derivatives, providing valuable insights into the synthetic routes and the potential applications of these compounds in medicinal chemistry. This study emphasized the reaction mechanisms and the structural versatility of thiadiazole compounds, paving the way for future research in this domain (Peet & Sunder, 1975).
Biological Activity and Structural Analysis
Further research into thiadiazole compounds has shown a broad range of biological activities, including fungicidal properties. Studies have detailed the synthesis, crystal structure, and biological activity evaluations, offering a foundation for developing thiadiazole-based fungicides and other biologically active compounds (Fan et al., 2010).
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c1-11-15(25-18-17-11)16(22)20-9-7-12(8-10-20)21-14-6-4-3-5-13(14)19(2)26(21,23)24/h3-6,12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKHTPSYEZWCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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